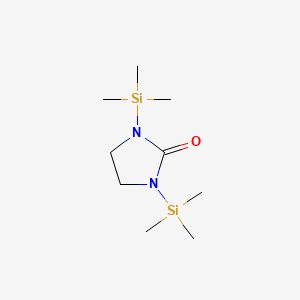![molecular formula C13H11N3O B15067305 2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine CAS No. 89075-49-0](/img/structure/B15067305.png)
2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that combines an imidazole ring fused with a pyridine ring, and a methoxyphenyl group attached to the imidazole ring. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-(3-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[4,5-c]pyridine core.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure and have been studied for their antiproliferative activity against cancer cells.
Pyrrolo[2,3-d]pyrimidines: Known for their anti-inflammatory activity, these compounds also feature a fused heterocyclic ring system.
Uniqueness
2-(3-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which can influence its pharmacological properties and reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
89075-49-0 |
|---|---|
Fórmula molecular |
C13H11N3O |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H11N3O/c1-17-10-4-2-3-9(7-10)13-15-11-5-6-14-8-12(11)16-13/h2-8H,1H3,(H,15,16) |
Clave InChI |
HRKMYHSALQEXAZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NC3=C(N2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)

![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)








